molecular formula C16H14N2O2S B2919574 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide CAS No. 863512-80-5

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B2919574
CAS No.: 863512-80-5
M. Wt: 298.36
InChI Key: CYKJJYTWSXPZGM-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at position 2 and linked via an ethyl chain to a furan-2-carboxamide moiety. Its molecular formula is C₁₆H₁₃N₂O₂S (excluding bromine in related analogs) and molecular weight 297.35 g/mol (calculated).

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKJJYTWSXPZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330878
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863512-80-5
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the condensation of 2-phenylthiazole with ethylamine, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound can also interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

  • Molecular Formula : C₁₆H₁₅N₂O₂S
  • Key Differences : Thiazole substituents at positions 5 (ethyl) and 4 (phenyl), with the carboxamide group at position 2.

5-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide (SIN-009)

  • Molecular Formula : C₁₆H₁₃BrN₂O₂S
  • Key Differences : Bromine substitution at position 5 of the furan ring.
  • Impact : Bromination increases molecular weight (377.26 g/mol ) and introduces electronegativity, which could enhance lipophilicity and influence pharmacokinetic properties .

Heterocycle Replacements

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)

  • Molecular Formula : C₁₃H₉N₃O₂
  • Key Differences : Replacement of thiazole with 1,3,4-oxadiazole.
  • This compound was synthesized as an insect growth regulator, suggesting agrochemical applications .

Functional Group Additions

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Key Differences : Methoxybenzyl group introduces a polarizable aromatic moiety.
  • Impact : The methoxy group enhances hydrogen-bonding capacity and may improve solubility, making this analog suitable for drug development targeting hydrophilic environments .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide C₁₆H₁₃N₂O₂S 297.35 Thiazole (C2-phenyl), ethyl linker Agrochemical/Pharmaceutical lead
SIN-009 (5-Bromo analog) C₁₆H₁₃BrN₂O₂S 377.26 Brominated furan Enhanced lipophilicity
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide C₁₆H₁₅N₂O₂S 311.37 Thiazole (C5-ethyl, C4-phenyl) Steric modulation
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) C₁₃H₉N₃O₂ 247.23 Oxadiazole replacement Insect growth regulation
Mirabegron (MBG) C₂₁H₂₄N₄O₂S 396.51 Thiazole-acetamide, hydroxy-phenylethyl β3-adrenergic receptor agonist

Research Findings and Implications

  • Synthetic Accessibility : The parent compound and its analogs are synthesized via nucleophilic acyl substitution or condensation reactions, as seen in the preparation of SIN-009 and oxadiazole derivatives .
  • Bioactivity Trends : Thiazole-containing compounds (e.g., Mirabegron) demonstrate receptor-binding capabilities, while brominated analogs (SIN-009) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .
  • Agrochemical Potential: Oxadiazole derivatives (e.g., a5) highlight the role of heterocycle choice in targeting insect physiology, suggesting that the parent compound could be optimized for similar applications .

Biological Activity

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2S. It features a furan ring, a thiazole moiety, and an amide functional group, which contribute to its biological properties.

PropertyValue
Molecular Weight316.38 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antitumor Activity :
    • Studies have shown that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. In particular, thiazole derivatives have been reported to inhibit the growth of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The presence of electron-donating groups on the phenyl ring enhances the antitumor activity, indicating a strong structure-activity relationship (SAR) .
  • Antimicrobial Activity :
    • The compound has demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related thiazole compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties :
    • Some studies suggest that thiazole derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; substitutions at specific positions can enhance potency.
  • Phenyl Ring Substituents : Electron-withdrawing or donating groups can modulate activity; for example, para-substituted derivatives often show improved efficacy .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated several thiazole derivatives for their anticancer properties against various cell lines (e.g., A431, Jurkat). One derivative exhibited an IC50 value lower than that of doxorubicin, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that derivatives similar to this compound showed significant antibacterial effects with MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens .

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